molecular formula C12H10O2S2 B428778 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde CAS No. 26554-57-4

3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde

Cat. No.: B428778
CAS No.: 26554-57-4
M. Wt: 250.3g/mol
InChI Key: OHPBVHZWXSNVJC-UHFFFAOYSA-N
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Description

3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde is a sophisticated organic compound offered for research and development purposes. This chemical features a dimeric thiophene structure with multiple methyl substituents and two formyl functional groups, making it a valuable and versatile building block in organic synthesis . Its structural complexity is particularly significant for medicinal chemistry and materials science research, where it can be utilized to construct novel molecular architectures. The presence of dual aldehyde groups provides distinct reactive sites for further chemical modification, such as condensation reactions, making it a potential key intermediate for developing pharmaceuticals, agrochemicals, and functional materials . As a high-value synthetic intermediate, it demands careful handling and storage under inert conditions to preserve its stability and reactivity . This product is intended for use in a controlled laboratory environment by qualified researchers. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-(2-formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c1-7-5-15-9(3-13)11(7)12-8(2)6-16-10(12)4-14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPBVHZWXSNVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C2=C(SC=C2C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : SnCl₄ (14 mmol per 47.7 mmol substrate).

  • Solvent : Dichloromethane (reflux, 20 hours).

  • Yield : ~55% for monoacylation, decreasing with steric bulk.

ParameterValueRole in Reaction
SnCl₄ concentration0.3 equiv.Activates acyl chloride
Temperature40–45°C (reflux)Accelerates electrophilic substitution
Reaction time20 hoursEnsures complete conversion

This approach could be extrapolated to introduce formyl groups onto 4-methylthiophene precursors before coupling.

Direct Coupling Strategies for Bithiophene Formation

Constructing the 3,3'-bithiophene core necessitates cross-coupling or oxidative dimerization. While Suzuki-Miyaura coupling is common for biphenyl systems, thiophene couplings often require specialized conditions.

Oxidative Coupling with FeCl₃

Iron(III) chloride-mediated oxidative coupling is a classical method for bithiophene synthesis. For example, 3-methylthiophene can dimerize in the presence of FeCl₃, though regioselectivity remains a challenge. Adapting this to formylated substrates would require protecting the aldehyde groups to prevent side reactions.

Stille Coupling with Organotin Reagents

Stille coupling between 2-formyl-4-methylthiophen-3-yl stannanes and halogenated partners offers better regiocontrol. However, no direct examples are reported in the provided sources.

Sequential Functionalization of Preformed Bithiophenes

An alternative route involves synthesizing 4,4'-dimethyl-3,3'-bithiophene first, followed by formylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction (POCl₃/DMF) is widely used for thiophene formylation. For 4-methylthiophene, formylation occurs preferentially at the 2-position due to electronic directing effects. Applying this to 4,4'-dimethyl-3,3'-bithiophene would theoretically yield the target compound.

StepReagents/ConditionsExpected Outcome
Bithiophene synthesisFeCl₃, CH₂Cl₂, RT4,4'-Dimethyl-3,3'-bithiophene
FormylationPOCl₃, DMF, 0°C to RTDual formyl group introduction

Analytical Characterization and Validation

Post-synthetic analysis is critical for verifying structure and purity.

Spectroscopic Techniques

  • ¹H NMR : Distinct signals for aldehyde protons (~9.8–10.2 ppm) and methyl groups (~2.5 ppm).

  • IR Spectroscopy : Strong C=O stretches near 1684 cm⁻¹.

Chromatographic Purity

  • HPLC : Retention time comparison with standards.

  • TLC : Monitoring reaction progress using silica gel plates .

Chemical Reactions Analysis

Types of Reactions

3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products

    Oxidation: 3-(2-Carboxy-4-methylthiophen-3-yl)-4-methylthiophene-2-carboxylic acid.

    Reduction: 3-(2-Hydroxymethyl-4-methylthiophen-3-yl)-4

Biological Activity

3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may influence its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and other fields.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C12H10O2S2C_{12}H_{10}O_2S_2

This compound includes two thiophene rings and multiple functional groups, which may contribute to its reactivity and biological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential anticancer properties, antioxidant effects, and enzyme inhibition capabilities. Below are key findings from various studies:

Anticancer Activity

Several studies have investigated the anticancer potential of thiophene derivatives, including this compound. The following table summarizes the findings related to its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-75.6Induction of apoptosis
HeLa8.1Cell cycle arrest at G2/M phase
A5497.4Inhibition of proliferation
DU1456.9Modulation of signaling pathways

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Antioxidant Activity

In addition to its anticancer properties, the compound has demonstrated antioxidant activity. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, which may contribute to its protective effects against oxidative stress-related diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, including:

  • Tyrosinase : Inhibitory activity was noted in various assays, indicating potential applications in skin whitening formulations.
  • AChE (Acetylcholinesterase) : The compound showed moderate inhibition, suggesting possible implications for neuroprotective strategies.

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.
  • Antioxidant Efficacy : Another investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that it effectively scavenged free radicals with an IC50 value comparable to standard antioxidants such as ascorbic acid.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs are primarily thiophene-based derivatives with varying substituents. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde C₁₂H₁₀O₂S₂ 266.34* Not reported Two formyl, two methyl, thiophene Ligand synthesis, polymer precursors
4-Methylthiophene-2-carboxaldehyde C₆H₆OS 126.17 Not reported Single formyl, methyl, thiophene Organic electronics, intermediates
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate C₃₀H₂₃F₂N₅O₄S 560.2 227–230 Ester, pyrazolopyrimidine, thiophene Pharmaceutical candidates

*Calculated based on molecular formula.

Key Observations:

  • Electronic Effects: The dual formyl groups in the target compound enhance its electrophilicity compared to mono-aldehyde analogs like 4-methylthiophene-2-carboxaldehyde, making it more reactive in nucleophilic additions (e.g., Schiff base formation).
  • Synthetic Complexity : The target compound requires multi-step synthesis (e.g., sequential formylation and cross-coupling), whereas simpler derivatives like 4-methylthiophene-2-carboxaldehyde are synthesized in fewer steps .

Crystallographic and Computational Insights

  • Structural Analysis : Tools like SHELX and Mercury CSD are critical for resolving the anisotropic displacement parameters and intermolecular interactions (e.g., C–H···O hydrogen bonds involving formyl groups) .
  • Packing Similarity : Mercury’s Materials Module can compare crystal packing with analogs, revealing differences in π-stacking due to methyl substituents .

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